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molecular formula C11H9NO5 B8718079 2(3H)-Furanone, dihydro-3-(2-nitrobenzoyl)- CAS No. 52459-80-0

2(3H)-Furanone, dihydro-3-(2-nitrobenzoyl)-

Cat. No. B8718079
M. Wt: 235.19 g/mol
InChI Key: HJJMZFWWAYITCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04075346

Procedure details

A mixture of 16.2 g of magnesium turnings, 67.5 g of anhydrous ethanol and 5 ml of carbon tetrachloride was allowed to react on standing for several minutes. After the exothermic reaction had subsided, 500 ml of anhydrous toluene was slowly added under stirring, and the resulting mixture was stirred at 35°-40° C for an additional 2 hours. To the resulting mixture, a solution of α-acetyl-γ-butyro lactone (170.8 g) in anhydrous toluene (200 ml) was added thereto dropwise under cooling below 10° C, and the resultant mixture was stirred at room temperature for 1 hour. A solution of o-nitrobenzoyl chloride, prepared from 100 g of the corresponding acid, in anhydrous toluene (200 ml) was added thereto dropwise at 20°-25° C, and stirring was carried out for an additional 2 hours. Under cooling, 1.4 liters of 5% sulfuric acid was slowly added to the resulting mixture, and the whole was extracted with ethyl acetate (900 ml). The aqueous layer was extracted with two portions of toluene-ethyl acetate (1:1), and the combined extracts were washed with water and aqueous saturated sodium chloride solution and extracted with three portions of cold 5% aqueous ammonium hydroxide solution (840 g × 3). The combined aqueous layer was washed with toluene and acidified with 25% sulfuric acid under cooling. The precipitated crystals were collected by filtration, washed with water and dried to give 120 g (85%) of α-(2-nitrobenzoyl)-γ-butyrolactone. M.P. 75°-76° C.
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
67.5 g
Type
solvent
Reaction Step One
Quantity
170.8 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
corresponding acid
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
1.4 L
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].[C:2]([CH:5]1[CH2:10][CH2:9][O:8][C:6]1=[O:7])(=[O:4])[CH3:3].[N+:11]([C:14]1C=[CH:21][CH:20]=[CH:19][C:15]=1C(Cl)=O)([O-:13])=[O:12].S(=O)(=O)(O)O>C1(C)C=CC=CC=1.C(Cl)(Cl)(Cl)Cl.C(O)C>[N+:11]([C:14]1[CH:15]=[CH:19][CH:20]=[CH:21][C:3]=1[C:2]([CH:5]1[CH2:10][CH2:9][O:8][C:6]1=[O:7])=[O:4])([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
16.2 g
Type
reactant
Smiles
[Mg]
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
67.5 g
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
170.8 g
Type
reactant
Smiles
C(C)(=O)C1C(=O)OCC1
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)Cl)C=CC=C1
Name
corresponding acid
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
1.4 L
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react
WAIT
Type
WAIT
Details
on standing for several minutes
CUSTOM
Type
CUSTOM
Details
After the exothermic reaction
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at 35°-40° C for an additional 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
dropwise under cooling below 10° C
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
dropwise at 20°-25° C, and stirring
TEMPERATURE
Type
TEMPERATURE
Details
Under cooling
EXTRACTION
Type
EXTRACTION
Details
the whole was extracted with ethyl acetate (900 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with two portions of toluene-ethyl acetate (1:1)
WASH
Type
WASH
Details
the combined extracts were washed with water and aqueous saturated sodium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with three portions of cold 5% aqueous ammonium hydroxide solution (840 g × 3)
WASH
Type
WASH
Details
The combined aqueous layer was washed with toluene
TEMPERATURE
Type
TEMPERATURE
Details
under cooling
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=O)C2C(=O)OCC2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 120 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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